molecular formula C7H6Br2 B12560760 Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo- CAS No. 183476-22-4

Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-

Katalognummer: B12560760
CAS-Nummer: 183476-22-4
Molekulargewicht: 249.93 g/mol
InChI-Schlüssel: QFTDKDCLMNNXDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo- is a derivative of norbornadiene, a bicyclic hydrocarbon. This compound is characterized by the presence of two bromine atoms attached to the second and sixth positions of the bicyclo[2.2.1]hepta-2,5-diene structure. It is a valuable intermediate in organic synthesis and has applications in various fields, including chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo- typically involves the bromination of norbornadiene. The reaction is carried out by treating norbornadiene with bromine in an inert solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination. The product is then purified through recrystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo- follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are employed to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography, further enhances the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

    Electrophilic Addition: Electrophiles such as hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the bromine atoms.

    Addition Products: Saturated or partially saturated derivatives of the original compound.

    Oxidation Products: Compounds with increased oxidation states, such as carboxylic acids or ketones.

    Reduction Products: Compounds with reduced double bonds or bromine atoms replaced by hydrogen.

Wissenschaftliche Forschungsanwendungen

Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo- involves its interaction with various molecular targets. The bromine atoms and double bonds in the structure make it reactive towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to changes in their chemical and physical properties. The pathways involved in these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[2.2.1]hepta-2,5-diene: The parent compound without bromine atoms.

    Bicyclo[2.2.1]hepta-2,5-diene, 2,3-dibromo-: A similar compound with bromine atoms at different positions.

    Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A derivative with additional functional groups.

Uniqueness

Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo- is unique due to the specific positioning of the bromine atoms, which influences its reactivity and applications. The compound’s structure allows for selective reactions, making it a valuable intermediate in organic synthesis and research.

Eigenschaften

CAS-Nummer

183476-22-4

Molekularformel

C7H6Br2

Molekulargewicht

249.93 g/mol

IUPAC-Name

2,6-dibromobicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C7H6Br2/c8-6-2-4-1-5(6)7(9)3-4/h2-5H,1H2

InChI-Schlüssel

QFTDKDCLMNNXDY-UHFFFAOYSA-N

Kanonische SMILES

C1C2C=C(C1C(=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.